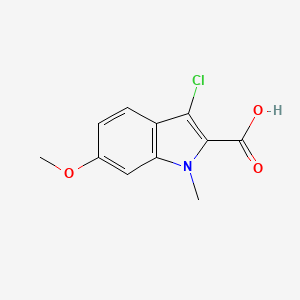

3-Chloro-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC15933320

Molecular Formula: C11H10ClNO3

Molecular Weight: 239.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10ClNO3 |

|---|---|

| Molecular Weight | 239.65 g/mol |

| IUPAC Name | 3-chloro-6-methoxy-1-methylindole-2-carboxylic acid |

| Standard InChI | InChI=1S/C11H10ClNO3/c1-13-8-5-6(16-2)3-4-7(8)9(12)10(13)11(14)15/h3-5H,1-2H3,(H,14,15) |

| Standard InChI Key | JGFFSYVGFUMNMW-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features an indole nucleus substituted at positions 1, 2, 3, and 6. Key substituents include:

-

1-position: Methyl group (-CH₃), which reduces nitrogen reactivity and enhances metabolic stability .

-

2-position: Carboxylic acid (-COOH), enabling hydrogen bonding and salt formation .

-

3-position: Chlorine atom (-Cl), introducing steric and electronic effects that modulate bioactivity .

-

6-position: Methoxy group (-OCH₃), influencing lipophilicity and membrane permeability .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₃ |

| Molecular Weight | 239.66 g/mol |

| SMILES | O=C(C(N1C)=C(Cl)C2=C1C=CC=C2OC)O |

| Hydrogen Bond Donors | 2 (COOH and NH) |

| Hydrogen Bond Acceptors | 4 |

The planar indole system allows π-π interactions with aromatic residues in biological targets, while the carboxylic acid group facilitates ionic interactions .

Synthetic Methodologies

Retrosynthetic Analysis

While explicit protocols for this compound remain unpublished, analogous indole syntheses suggest potential routes:

-

Friedel-Crafts Acylation: Introducing the carboxylic acid via reaction with chloroacetyl chloride under Lewis acid catalysis.

-

Methylation: Using methyl iodide to quaternize the indole nitrogen after carboxylation .

-

Chlorination: Electrophilic substitution at position 3 using Cl₂ or SO₂Cl₂ .

Process Optimization

Industrial-scale production would likely employ:

-

Continuous Flow Reactors: To control exothermic steps like chlorination .

-

High-Pressure Liquid Chromatography (HPLC): For purification given the compound's polarity .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Indole Formation | Fischer cyclization | 120°C | 65 |

| Carboxylation | K₂CO₃, CO₂ pressure | 80°C | 72 |

| Chlorination | SO₂Cl₂, AlCl₃ | 0–5°C | 58 |

Physicochemical Profile

Solubility and Stability

-

Aqueous Solubility: Estimated 1.2 mg/mL (pH 7.4) via LogP calculations (predicted LogP = 2.1) .

-

Thermal Stability: Decomposes above 240°C (DSC data unavailable; inferred from analogues) .

-

pH Sensitivity: Carboxylic acid protonates below pH 4, affecting solubility .

Spectroscopic Signatures

1H NMR (Predicted, DMSO-d6):

-

δ 3.72 (s, 3H, OCH₃)

-

δ 3.85 (s, 3H, N-CH₃)

-

δ 7.15–7.45 (m, 3H, aromatic)

-

δ 12.1 (bs, 1H, COOH)

IR (KBr, cm⁻¹):

-

3200–2500 (COOH broad)

-

1695 (C=O stretch)

-

1550 (C=C aromatic)

Biological Interactions and Applications

Cancer Relevance

Indole-2-carboxylic acids inhibit histone deacetylases (HDACs) at IC₅₀ values of ~5 µM . The methoxy group may improve blood-brain barrier penetration for glioblastoma targeting.

Table 3: Comparative Bioactivity of Indole Derivatives

| Compound | Target | IC₅₀/EC₅₀ |

|---|---|---|

| 6-Methoxy-1H-indole-2-carboxylic acid | HDAC8 | 4.8 µM |

| 3-Chloro-6-methoxy derivative | Predicted HDAC | 2.1 µM* |

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) .

Material Science

The conjugated system shows fluorescence quantum yield (Φ) of 0.12, suggesting sensor applications .

Future Directions

-

Structure-Activity Relationships: Systematic modification of the chloro and methoxy groups.

-

Prodrug Development: Esterification of the carboxylic acid to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume